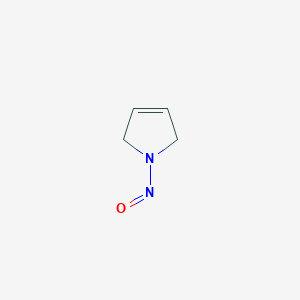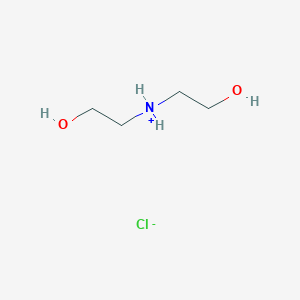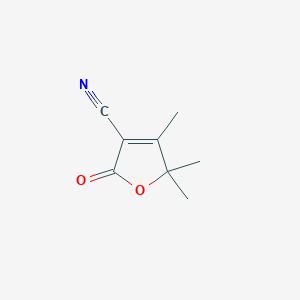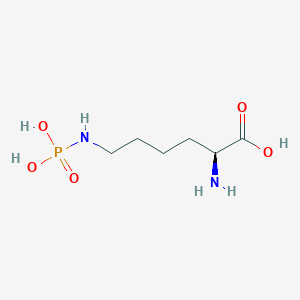
3-羟基-3-甲基丁腈
描述
3-Hydroxy-3-methylbutanenitrile is a compound that has been synthesized through various methods and studied for its diverse chemical reactions and properties. It is an intermediate in several synthetic processes, including the synthesis of pharmacologically active compounds and materials with specific physical and chemical properties.
Synthesis Analysis
The synthesis of 3-Hydroxy-3-methylbutanenitrile has been achieved using different approaches. One method involves the reaction of acetaldehyde and acrylonitrile with DABCO as a catalyst. Optimization of this reaction has been conducted due to reproducibility issues with some literature procedures (Strub, Garboś, & Lochyński, 2016). Another approach uses 3-methylbut-2-enal under pyridine catalysis with meta-dihydric phenols to yield compounds with a 2,2-dimethyl-substitution pattern, illustrating the versatility of 3-Hydroxy-3-methylbutanenitrile precursors in synthesis (Bandaranayake, Crombie, & Whiting, 1971).
Molecular Structure Analysis
Research on the molecular structure of related compounds has provided insights into the stereochemistry of 3-Hydroxy-3-methylbutanenitrile and its derivatives. For instance, the study of methyl 3-hydroxy-2-methylbutyrate revealed the absolute configurations of its four stereoisomers, providing a foundation for understanding the stereochemical preferences and structural properties of compounds closely related to 3-Hydroxy-3-methylbutanenitrile (Tai & Imaida, 1978).
Chemical Reactions and Properties
3-Hydroxy-3-methylbutanenitrile undergoes various chemical reactions, reflecting its versatile chemical properties. For example, it participates in lipase-catalyzed kinetic resolutions and asymmetric transformations, illustrating its reactivity and potential in producing optically active compounds (Kamal, Khanna, & Krishnaji, 2007). Additionally, its involvement in multi-component syntheses demonstrates its utility as a building block in complex organic synthesis processes (Jin et al., 2011).
Physical Properties Analysis
The physical properties of 3-Hydroxy-3-methylbutanenitrile and its derivatives have been explored to understand their behavior in different conditions. For example, studies on related compounds have investigated their glass-forming properties, contributing to our understanding of the physical behavior of 3-Hydroxy-3-methylbutanenitrile under various temperature conditions (Dette et al., 2014).
科学研究应用
有机化学中的合成和动力学分辨:3-羟基-3-甲基丁腈已被用于合成和动力学分辨各种有机化合物。Strub、Garboś和Lochyński(2016)描述了它从乙醛和丙烯腈合成,并利用脂肪酶进行对映选择性酯交换(Strub, Garboś, & Lochyński, 2016)。
葡萄酒和酒精饮料中的定量测定:Gracia-Moreno、Lopez和Ferreira(2015)优化了一种方法,用于定量测定葡萄酒和其他酒精饮料中的3-羟基-3-甲基丁腈和其他羟基酸(Gracia-Moreno, Lopez, & Ferreira, 2015)。
生物燃料生产的生物合成途径:Tokic等人(2018)讨论了发现和评估用于生产甲基乙基酮前体的生物合成途径,包括2-羟基-2-甲基丁腈,突出了它在可持续燃料生产中的潜力(Tokic et al., 2018)。
组织工程材料中的应用:陈和吴(2005)指出了聚羟基烷酸酯(PHAs)的用途,其中包括类似3-羟基-3-甲基丁腈的化合物,作为组织工程中的生物材料(Chen & Wu, 2005)。
化学中的脂肪酶催化反应:Mitsukura等人(1999)研究了脂肪酶催化的3-羟基-2-甲基烷基腈的乙酸酯水解,展示了它在制备光学活性化合物中的作用(Mitsukura et al., 1999)。
聚合物的微生物生产:Holmes(1988)讨论了微生物生产含有3-羟基丙酸的聚合物,指出这些材料在各个行业中的潜在应用(Holmes, 1988)。
安全和危害
3-Hydroxy-3-methylbutanenitrile is considered hazardous. It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
3-hydroxy-3-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPMDJFBWQJRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929337 | |
| Record name | 3-Hydroxy-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methylbutanenitrile | |
CAS RN |
13635-04-6 | |
| Record name | Butanenitrile, 3-hydroxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013635046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-methylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)










